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molecular formula C8H7NO3 B3022676 Methyl 6-formyl-2-pyridinecarboxylate CAS No. 69950-65-8

Methyl 6-formyl-2-pyridinecarboxylate

Cat. No. B3022676
M. Wt: 165.15 g/mol
InChI Key: CERBENZCBVYKEF-UHFFFAOYSA-N
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Patent
US06020345

Procedure details

A solution of 3 g of 6-hydroxymethylpyridine-2-carboxylic acid methyl ester (16.5 mmol) in 70 ml of 1,2-dichloroethane containing 15 g of manganese dioxide (165 mmol) is heated under reflux for 4 hours with removal of the water formed continuously. The solid is removed by filtration on celite and then the dichloromethane is evaporated off. The title product is isolated by chromatography on a silica column (eluent: dichloromethane/ethyl acetate; 70:30). 2.33 g of a yellow oil are recovered.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
165 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][OH:12])[N:6]=1)=[O:4].O>ClCCCl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]=[O:12])[N:6]=1)=[O:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1)CO
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
165 mmol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed continuously
CUSTOM
Type
CUSTOM
Details
The solid is removed by filtration on celite
CUSTOM
Type
CUSTOM
Details
the dichloromethane is evaporated off

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=CC=C1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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